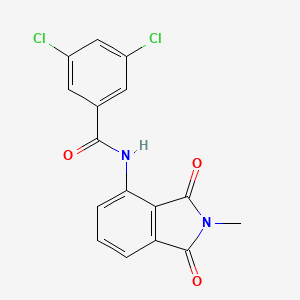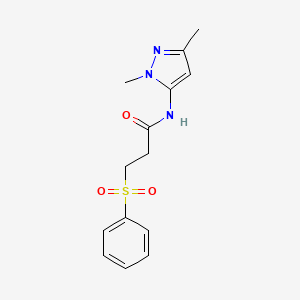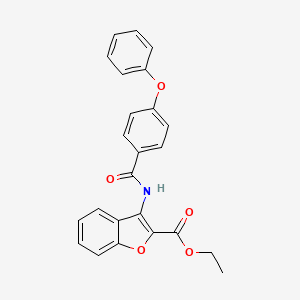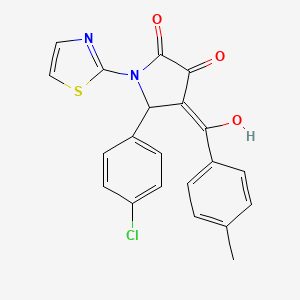
3,5-dichloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dichloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide (DCM-Isoindole-4-carboxamide) is a novel compound that has been studied for its potential applications in the field of medicinal chemistry. This compound belongs to the family of isoindoles, which are heterocyclic aromatic compounds that contain a five-membered ring with two nitrogen atoms. DCM-Isoindole-4-carboxamide has been found to possess several pharmacological activities, including antiviral, anti-inflammatory, and antifungal properties.
Applications De Recherche Scientifique
DCM-Isoindole-4-carboxamide has been studied for its potential applications in medicinal chemistry. In particular, it has been studied for its antiviral, anti-inflammatory, and antifungal activities. In vitro studies have shown that DCM-Isoindole-4-carboxamide is able to inhibit the replication of several viruses, including human immunodeficiency virus (HIV), herpes simplex virus (HSV), and respiratory syncytial virus (RSV). Additionally, DCM-Isoindole-4-carboxamide has been found to possess anti-inflammatory properties and is able to inhibit the production of pro-inflammatory cytokines. Finally, DCM-Isoindole-4-carboxamide has been found to possess antifungal activity against several species of fungi.
Mécanisme D'action
The mechanism of action of DCM-Isoindole-4-carboxamide is not yet fully understood. However, it is believed that the compound binds to a variety of target molecules, including the HIV-1 reverse transcriptase, the HSV-1 thymidine kinase, and the RSV-1 nucleoprotein. This binding is thought to inhibit the replication of the viruses by blocking the activity of the target molecules. Additionally, DCM-Isoindole-4-carboxamide is believed to inhibit the production of pro-inflammatory cytokines by blocking the activity of the nuclear factor-kappa B (NF-κB) transcription factor.
Biochemical and Physiological Effects
DCM-Isoindole-4-carboxamide has been found to possess several biochemical and physiological effects. In vitro studies have shown that the compound is able to inhibit the replication of several viruses, including HIV, HSV, and RSV. Additionally, DCM-Isoindole-4-carboxamide has been found to possess anti-inflammatory properties and is able to inhibit the production of pro-inflammatory cytokines. Finally, the compound has been found to possess antifungal activity against several species of fungi.
Avantages Et Limitations Des Expériences En Laboratoire
The use of DCM-Isoindole-4-carboxamide in laboratory experiments has several advantages. First, the compound is relatively easy to synthesize and can be obtained in a pure form. Additionally, the compound is relatively stable and can be stored for extended periods of time without significant degradation. Finally, the compound is relatively non-toxic and has a low potential for causing adverse side effects.
However, there are several limitations to the use of DCM-Isoindole-4-carboxamide in laboratory experiments. First, the compound is not yet approved for use in humans and its long-term safety and efficacy have not been established. Additionally, the mechanism of action of the compound is not yet fully understood, which limits the ability to predict its effects in vivo. Finally, the compound is not commercially available and must be synthesized in the laboratory.
Orientations Futures
The potential applications of DCM-Isoindole-4-carboxamide are still being explored. Future research should focus on further elucidating the mechanism of action of the compound and its effects in vivo. Additionally, further studies should be conducted to determine the long-term safety and efficacy of the compound. Finally, research should be conducted to develop methods for the large-scale synthesis of the compound and its derivatives.
Méthodes De Synthèse
The synthesis of DCM-Isoindole-4-carboxamide can be achieved through a three-step synthesis process. The first step involves the reaction of 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl chloride with 3,5-dichlorobenzamide. This reaction yields the desired compound. The second step involves the reaction of the compound with acetic anhydride, which results in the formation of a diacetate ester. Finally, the ester is hydrolyzed with aqueous acid to yield the desired product.
Propriétés
IUPAC Name |
3,5-dichloro-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O3/c1-20-15(22)11-3-2-4-12(13(11)16(20)23)19-14(21)8-5-9(17)7-10(18)6-8/h2-7H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOQGQNKJZEKKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[cyclohexyl(methyl)carbamoyl]methyl 4-methylbenzoate](/img/structure/B6524265.png)
![N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide](/img/structure/B6524273.png)


![1-(6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-phenoxypropan-1-one](/img/structure/B6524291.png)


![10-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-11-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B6524313.png)
![4-[(4-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide](/img/structure/B6524321.png)
![4-{[2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)cyclohexane-1-carboxamide](/img/structure/B6524322.png)
![4-[(propan-2-yl)amino]-1,2-dihydroquinazoline-2-thione](/img/structure/B6524330.png)

![N-[2-(4-chlorophenyl)ethyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide](/img/structure/B6524336.png)
